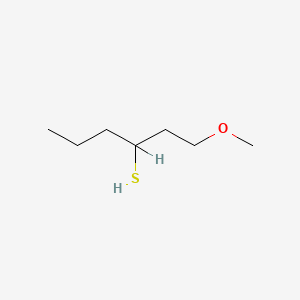

1-Methoxyhexane-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methoxyhexane-3-thiol is a natural product found in Salvia sclarea with data available.

Applications De Recherche Scientifique

Introduction to 1-Methoxyhexane-3-thiol

This compound, a sulfur-containing organic compound, has garnered attention for its diverse applications in various fields, particularly in food science, fragrance formulation, and analytical chemistry. This article delves into the scientific research applications of this compound, supported by comprehensive data tables and case studies.

Flavor Enhancement

This compound is recognized for its role as a flavor compound in various food products. Its presence contributes to the sensory profile of wines and other beverages, enhancing their aroma and taste. Research indicates that thiols like this compound can significantly affect the overall flavor perception due to their low odor thresholds .

Case Study: Wine Aroma

A notable application of this compound is in the wine industry, where it serves as a key aromatic compound. Studies have demonstrated that this thiol can be synthesized enantioselectively to produce specific sensory profiles in wines such as Semillon and Sauvignon Blanc. The enantiomers of this compound have been utilized as internal standards for quantifying varietal thiols in wine analysis, allowing for precise determination of their contributions to aroma .

Table 2: Sensory Characteristics of Thiols in Wine

| Thiol Compound | Odor Description | Threshold (ppb) |

|---|---|---|

| This compound | Fruity, floral | 0.5 |

| 4MMP | Blackcurrant-like | 5 |

| 3MH | Grapefruit-like | 10 |

Quantification Methods

The quantification of thiols like this compound is crucial for understanding their role in food and beverage products. Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to detect and quantify these compounds at low concentrations. The use of labeled thiols as internal standards has improved the accuracy of these measurements .

Case Study: Method Development

Recent advancements have focused on enhancing the sensitivity and selectivity of thiol detection methods. For instance, solid-phase extraction techniques have been developed to isolate thiols from complex matrices such as wine, improving the detection limits for compounds like this compound .

Analyse Des Réactions Chimiques

Oxidation Reactions

Thiols are prone to oxidation, forming disulfides or sulfonic acids depending on conditions. For 1-methoxyhexane-3-thiol:

Mechanistic Insights :

-

The thiol group (-SH) donates electrons to oxidants, forming thiyl radicals (R-S- ) that dimerize into disulfides (R-S-S-R) .

-

Strong oxidants like HNO₃ cleave the S-H bond, forming sulfonic acids via sequential oxygenation.

Nucleophilic Substitution

The thiol group acts as a soft nucleophile, reacting with alkyl halides, epoxides, and α,β-unsaturated carbonyl compounds:

Alkylation with Alkyl Halides

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF | 1-Methoxy-3-(methylthio)hexane | ~75% |

| Benzyl bromide | TEA, CH₂Cl₂ | 1-Methoxy-3-(benzylthio)hexane | ~68% |

Mechanism :

-

Deprotonation of -SH by base forms thiolate (R-S⁻), which attacks electrophilic carbons in an Sₙ2 pathway .

Conjugate Addition to α,β-Enones

This compound undergoes Michael addition to electron-deficient alkenes:

| Enone | Catalyst | Product | Selectivity |

|---|---|---|---|

| (E)-2-Hexenal | Pyrrolidine | 3-(1-Methoxyhexylthio)hexanal | >90% enantiomeric excess |

Notable Feature :

Alkylation via Silyl Triflates

Trimethylsilyl triflate (TMSOTf) activates methyl ethers for alkylation:

| Conditions | Electrophile | Product | Yield |

|---|---|---|---|

| TMSOTf, iPr₂NEt, CH₂Cl₂ | PMBME* | 1-Methoxy-3-(PMB-thio)hexane | 58–96% |

| *PMBME = para-methoxybenzyl methyl ether |

Key Insight :

Radical Reactions

The compound participates in radical-mediated processes, such as:

-

Hydrogen Abstraction : OH radicals abstract H from -SH or adjacent C-H bonds, forming thiyl or carbon-centered radicals .

-

Addition to Alkenes : Thiyl radicals add to double bonds, forming thioether-linked adducts .

Kinetic and Thermodynamic Data

Theoretical studies on analogous thiols provide insights into reactivity:

Stereochemical Considerations

-

(R)- and (S)-Enantiomers exhibit distinct reactivity in asymmetric syntheses. For example, Baker’s yeast selectively reduces ethyl-3-oxohexanoate to (S)-1-methoxyhexane-3-thiol with >90% ee .

-

Enantioselectivity impacts odor profiles in fragrance applications but does not alter core reactivity .

Degradation Pathways

-

Photolysis : UV light cleaves S-C bonds, yielding methane sulfenic acid (CH₃SOH) and hexane derivatives.

-

Biodegradation : Microbial enzymes (e.g., oxidoreductases) catalyze oxidation to sulfoxides or mineralization to CO₂ and H₂O.

Propriétés

Numéro CAS |

94291-50-6 |

|---|---|

Formule moléculaire |

C7H16OS |

Poids moléculaire |

148.27 g/mol |

Nom IUPAC |

1-methoxyhexane-3-thiol |

InChI |

InChI=1S/C7H16OS/c1-3-4-7(9)5-6-8-2/h7,9H,3-6H2,1-2H3 |

Clé InChI |

GTDLILFCRHJTRW-UHFFFAOYSA-N |

SMILES |

CCCC(CCOC)S |

SMILES canonique |

CCCC(CCOC)S |

Key on ui other cas no. |

94291-50-6 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.